3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of chlorophenyl and fluorobenzoyl groups attached to a diazaspiro undecene core, with a thione functional group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spirocyclic core.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction, typically using a fluorobenzoyl chloride in the presence of a base.
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Medically, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancers. The presence of both chlorophenyl and fluorobenzoyl groups suggests potential activity against a range of biological targets.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties might also make it useful in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action for 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl and fluorobenzoyl groups can enhance binding affinity to specific molecular targets, while the spirocyclic core provides structural rigidity that can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a ketone instead of a thione group.
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of the thione group in 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione distinguishes it from its analogs, potentially offering different reactivity and biological activity. The combination of chlorophenyl and fluorobenzoyl groups also provides a unique electronic environment that can influence its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[46]undec-3-ene-2-thione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-7-5-6-16(14-17)19-21(28)26(20(27)15-8-10-18(24)11-9-15)22(25-19)12-3-1-2-4-13-22/h5-11,14H,1-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTROVMFEPIQUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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